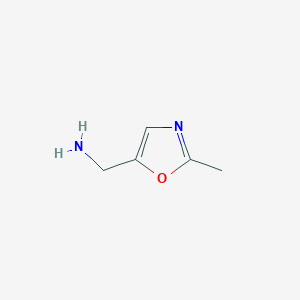
N-cyclopentyl-3-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C13H15N5O . It has an average mass of 257.291 Da and a monoisotopic mass of 257.127655 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of “this compound” and similar compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group substituted with a cyclopentyl group and a tetrazolyl group . The tetrazole ring is a five-membered aza compound with 6π electrons .Physical and Chemical Properties Analysis
“this compound” is a light yellow powder and is odorless . It dissolves in water, acetonitrile, etc .Scientific Research Applications
Corrosion Inhibition :
- Benzamide derivatives like N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) have been studied for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds show varying degrees of inhibition efficiency dependent on concentration, immersion time, and temperature. BENZA-TET acts as a cathodic type inhibitor, suggesting its potential in corrosion protection applications (Elbakri et al., 2013).
Catalyst-Free Synthesis :
- Research into the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives shows that these novel compounds can be created through 1,3-dipolar cycloaddition and subsequent rearrangement. This method is rapid and operates under mild conditions, highlighting its efficiency in synthesizing these derivatives (Liu et al., 2014).
Metal-Organic Frameworks for Hydrogen Storage :
- Tetrazolate-based ligands, such as 1,4-benzeneditetrazolate, have been utilized to form metal-organic frameworks. These frameworks demonstrate potential in hydrogen storage, exhibiting high surface areas and significant hydrogen storage capacities. This illustrates the applicability of tetrazolate-based compounds in developing materials for energy storage (Dinca et al., 2006).
Synthesis of Heterocyclic Compounds :
- Research has focused on synthesizing various heterocyclic compounds using benzamide derivatives. For example, the synthesis of tetrahydrobenzofurans and benzothiazoles demonstrates the versatility of these compounds in creating diverse chemical structures, which could have implications in pharmaceutical and materials science (Lévai et al., 2002).
Electrochemical Applications :
- The synthesis of benzothiazoles through TEMPO-catalyzed electrochemical C–H thiolation using tetrazole-based compounds has been explored. This method, being metal- and reagent-free, provides a novel approach to synthesizing benzothiazoles, which are important in pharmaceuticals and organic materials (Qian et al., 2017).
Properties
IUPAC Name |
N-cyclopentyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(15-11-5-1-2-6-11)10-4-3-7-12(8-10)18-9-14-16-17-18/h3-4,7-9,11H,1-2,5-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRTQWAMYBVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)




![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)
